(1R,2R)-2-(benzylamino)cyclohexanol
Overview
Description
(1R,2R)-2-(benzylamino)cyclohexanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology It is characterized by its unique structure, which includes a cyclohexanol ring substituted with a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(benzylamino)cyclohexanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclohexanone with benzylamine. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(benzylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of cyclohexylamine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Cyclohexanone or benzylcyclohexanone.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: (1R,2R)-2-(benzylamino)cyclohexanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific receptors or enzymes. Its structure-activity relationship (SAR) is of interest in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(benzylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The cyclohexanol ring provides a rigid framework that influences the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
(1S,2S)-2-(benzylamino)cyclohexanol: The enantiomer of (1R,2R)-2-(benzylamino)cyclohexanol, which may exhibit different biological activities due to its chiral nature.
Cyclohexanol: A simpler analog without the benzylamino group, used as a solvent and intermediate in organic synthesis.
Benzylamine: A related compound where the amino group is directly attached to the benzyl group, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a benzylamino group and a cyclohexanol ring. This combination of features makes it valuable in asymmetric synthesis and as a potential therapeutic agent with specific receptor interactions.
Properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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